Esaprazole

Vue d'ensemble

Description

Esaprazole is a chemical compound known for its gastro-protective properties. It is primarily used as an antiulcer agent, providing protection to the gastric mucosa. The compound has shown promising results in stimulating gastric mucus output, which contributes to its effectiveness in treating ulcers and related conditions .

Méthodes De Préparation

The synthesis of Esaprazole involves several steps, starting with the condensation of 2-chloromethyl-4-nitryl-3,5-dimethyl pyridine hydrochloride and 5-methoxyl-2-mercapto benzimidazole. This is followed by asymmetric oxidation and methoxidation to produce this compound salt . The preparation method is designed to be simple and suitable for industrial production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Esaprazole undergoes various chemical reactions, including:

Oxidation: This reaction is crucial in the synthesis of this compound, where asymmetric oxidation is used to achieve the desired enantiomer.

Reduction: Although not a primary reaction for this compound, reduction can be used in certain synthetic pathways to modify the compound.

Substitution: Substitution reactions are involved in the initial steps of synthesizing this compound, particularly in the condensation process.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various catalysts to facilitate the reactions. The major products formed from these reactions are the this compound salt and its intermediates.

Applications De Recherche Scientifique

Esomeprazole is a proton pump inhibitor (PPI) used to treat various acid-reflux disorders and other conditions . It is the S-isomer of omeprazole and has demonstrated greater healing rates and symptom resolution in cases of erosive esophagitis compared to omeprazole .

Indications and Applications

Esomeprazole is indicated for the treatment of several conditions :

- Healing and maintenance of erosive esophagitis .

- Symptomatic gastroesophageal reflux disease (GERD) .

- Peptic ulcer disease .

- H. pylori eradication .

- Prevention of gastrointestinal bleeds with NSAID use .

- Long-term treatment of pathological hypersecretory conditions , including Zollinger-Ellison Syndrome .

- Symptomatic treatment of upper GI Crohn's disease , including esophageal, gastroduodenal, and jejunoileal disease .

Dosage and Administration

For the treatment of pathological GI hypersecretory conditions, patients have received total daily dosages of esomeprazole ranging from 80 mg to 240 mg . The drug was generally well-tolerated at these dosages for the duration of a 12-month study .

Clinical Studies

Esomeprazole 20 mg was studied in adults experiencing heartburn frequently (two or more days per week) without confirmed diagnoses of gastro-oesophageal reflux disease . Participants were randomly assigned to receive either esomeprazole 20 mg or a placebo once daily for 14 days, following a one-week placebo run-in period . The results showed that esomeprazole significantly increased the percentage of heartburn-free days compared to the placebo, starting from days 1–4, with the greatest benefit observed during days 5–14 . During days 5–14, the esomeprazole group increased their heartburn-free time over the run-in period by 32.5%, while the placebo group increased by 14.3% (p<0.001) .

In a study assessing the efficacy of esomeprazole in preventing relapse of healed erosive esophagitis, 318 gastroesophageal reflux patients with healed erosive esophagitis were randomized to maintenance therapy with once-daily esomeprazole at 40 mg, 20 mg, or 10 mg, or placebo, in a U.S., double-blind multicenter trial . After 6 months, healing was maintained in 93.6% of patients treated with esomeprazole 40 mg, 93.2% treated with esomeprazole 20 mg, and 57.1% treated with esomeprazole 10 mg, compared to 29.1% in the placebo group (p < 0.001 vs placebo) .

EsoduoR

EsoduoR, containing immediate-release (IR) esomeprazole, has shown promise in managing patients with severe symptoms . In a randomized, double-blind, active-controlled phase 4 study, EsoduoR was found to be non-inferior to NexiumR in adult patients . Additional analysis suggested that symptom improvement in patients with NERD might be faster with EsoduoR compared to NexiumR .

Safety and Tolerability

Mécanisme D'action

Esaprazole exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This binding is irreversible, leading to prolonged inhibition of gastric acid secretion . Additionally, this compound has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, which may contribute to its gastro-protective effects .

Comparaison Avec Des Composés Similaires

Esaprazole is similar to other proton pump inhibitors such as Omeprazole, Lansoprazole, Pantoprazole, and Rabeprazole. it is unique in its specific enantiomeric form, which provides enhanced efficacy in inhibiting gastric acid secretion . Compared to other proton pump inhibitors, this compound has shown superior control of gastric acidity, making it a preferred choice for treating severe gastroesophageal reflux disease and peptic ulcers .

Similar Compounds

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

This compound’s unique properties and effectiveness make it a valuable compound in the treatment of acid-related disorders.

Activité Biologique

Esomeprazole, a proton pump inhibitor (PPI), is primarily known for its role in reducing gastric acid secretion. However, emerging research has highlighted its diverse biological activities beyond acid suppression, particularly in the context of cancer therapy and gastroesophageal reflux disease (GERD). This article delves into the biological activity of esomeprazole, summarizing key research findings, case studies, and data tables that illustrate its multifaceted effects.

Esomeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. Its pharmacokinetics involve extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Notably, polymorphisms in CYP2C19 can affect esomeprazole metabolism, influencing clinical outcomes in different populations .

Anticancer Activity

Recent studies have illuminated esomeprazole's potential as an anticancer agent. Research indicates that esomeprazole can enhance the efficacy of ionizing radiation and chemotherapeutic agents by modulating cancer cell growth and metastasis. For instance, a study involving head and neck squamous cell carcinoma (HNSCC) demonstrated that esomeprazole treatment resulted in:

- Cell Cycle Arrest : Esomeprazole induced G1 phase arrest in HN30 cells, inhibiting progression to the S phase where DNA replication occurs .

- Regulation of Cancer-Related Proteins : The reverse phase protein array (RPPA) analysis revealed differential regulation of proteins such as p21 and ULK1, which are critical for cell cycle control and autophagy .

Table 1: Effects of Esomeprazole on Cancer Cell Lines

| Parameter | Effect Observed | Reference |

|---|---|---|

| Cell Cycle Arrest | G1 phase arrest | |

| Protein Regulation | Upregulation of p21 and ULK1 | |

| Sensitization to Radiation | Enhanced effect on tumor cells |

Efficacy in Gastroesophageal Reflux Disease (GERD)

Esomeprazole has been extensively studied for its efficacy in treating GERD. A meta-analysis encompassing eight randomized controlled trials (RCTs) with a total of 4,495 patients showed significant improvements in GERD symptoms compared to placebo. Key findings include:

- Symptom Relief : Esomeprazole significantly reduced relapse rates (RR = 0.729; 95% CI: 0.670 to 0.794) and improved heartburn symptoms .

- Long-term Efficacy : In a study comparing laparoscopic antireflux surgery with esomeprazole treatment over five years, the remission rate was higher in the esomeprazole group (92% vs. 85%) despite some treatment failures .

Table 2: Efficacy Outcomes of Esomeprazole in GERD Treatment

| Outcome | Esomeprazole Group (%) | Control Group (%) | Reference |

|---|---|---|---|

| Remission Rate at 5 Years | 92 | 85 | |

| Heartburn-Free Days | Significantly higher | Lower | |

| Relapse Rates | RR = 0.729 | - |

Case Studies

Several case studies have documented esomeprazole's effectiveness in clinical settings:

- Case Study on Cancer Patient : A patient with advanced HNSCC treated with esomeprazole showed significant tumor reduction when combined with radiation therapy, suggesting a synergistic effect .

- GERD Management : In a cohort of patients experiencing chronic heartburn, those treated with esomeprazole reported a marked increase in heartburn-free days compared to those receiving placebo, illustrating its practical benefits in symptom management .

Propriétés

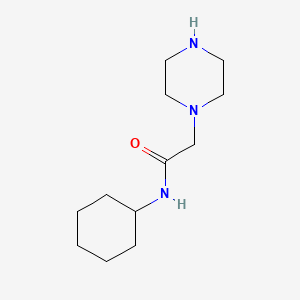

IUPAC Name |

N-cyclohexyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFADALJKSFJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91290-76-5 (mono-hydrochloride) | |

| Record name | Esaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046147 | |

| Record name | Esaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64204-55-3 | |

| Record name | Esaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.